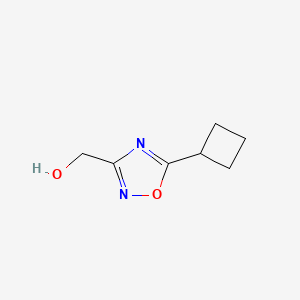

(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c10-4-6-8-7(11-9-6)5-2-1-3-5/h5,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGAMUGSDYPGXST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC(=NO2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650913 | |

| Record name | (5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915925-42-7 | |

| Record name | (5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methanol physical and chemical properties

An In-depth Technical Guide to (5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methanol: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Abstract

This compound is a heterocyclic compound featuring a 1,2,4-oxadiazole core, a key structural motif in medicinal chemistry. The presence of a cyclobutyl group and a hydroxymethyl substituent makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its physical and chemical properties, a proposed synthetic route with detailed experimental protocols, predicted spectral data for characterization, and a discussion of its chemical reactivity, stability, and potential applications in drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry. It is often employed as a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. The unique electronic characteristics of the 1,2,4-oxadiazole ring, being electron-withdrawing in nature, influence the properties of its substituents and their interactions with biological targets.

This compound incorporates this privileged scaffold with two key functional groups: a cyclobutyl moiety and a methanol group. The cyclobutyl ring is known to enhance metabolic stability and can be used to control the conformation of molecules, which is crucial for optimizing drug-receptor interactions. The primary alcohol (methanol group) serves as a versatile synthetic handle for further chemical modifications, such as nucleophilic additions and substitution reactions. This combination of features makes this compound a promising intermediate for the construction of novel chemical entities in drug discovery programs.

An In-Depth Technical Guide to (5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methanol: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound (5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methanol, a heterocyclic molecule of significant interest in medicinal chemistry. The guide details its nomenclature and structural features, outlines a robust and detailed synthetic protocol, and explores its current and potential applications in drug discovery and development. The content is structured to provide both foundational knowledge and practical insights for researchers engaged in the synthesis and utilization of novel chemical entities.

Nomenclature and Structural Elucidation

The compound, identified by the CAS Number 915925-42-7, is systematically named This compound according to IUPAC nomenclature. This name precisely describes its molecular architecture.

The core of the molecule is a 1,2,4-oxadiazole ring , a five-membered heterocycle containing one oxygen and two nitrogen atoms. This ring system is a well-established pharmacophore in medicinal chemistry, often employed as a bioisostere for amide and ester functionalities to enhance metabolic stability and modulate pharmacokinetic properties.[1][2]

Attached to the 5-position of the oxadiazole ring is a cyclobutyl group . This alicyclic moiety introduces a degree of conformational rigidity and lipophilicity, which can influence the compound's binding affinity and selectivity for biological targets. The presence of the cyclobutyl group can also impart steric effects that influence the regioselectivity and stereoselectivity of reactions it undergoes.[3]

A methanol group (-CH₂OH) is substituted at the 3-position of the oxadiazole ring. This primary alcohol functionality serves as a versatile handle for further chemical modifications, such as esterification, etherification, or oxidation, allowing for the generation of diverse derivative libraries for structure-activity relationship (SAR) studies.[3]

Molecular Formula: C₇H₁₀N₂O₂

Molecular Weight: 154.17 g/mol [4]

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D Structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These parameters are crucial for predicting the compound's behavior in biological systems and for designing formulation strategies.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₂ | [4] |

| Molecular Weight | 154.17 g/mol | [4] |

| XLogP3 | 0.4 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Topological Polar Surface Area | 59.2 Ų | [3] |

| Exact Mass | 154.0742 g/mol | [3] |

Synthesis Protocol

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is most commonly achieved through the cyclodehydration of an O-acylamidoxime intermediate.[1][5] This intermediate is formed by the condensation of an amidoxime with a carboxylic acid or its derivative. The following protocol outlines a reliable, two-step procedure for the laboratory-scale synthesis of this compound.

Step 1: Formation of the O-acylamidoxime intermediate

This step involves the coupling of cyclobutanecarboximidamide with a protected form of glycolic acid, such as an ester, to form the key O-acylamidoxime intermediate.

Step 2: Cyclodehydration to form the 1,2,4-oxadiazole ring

The O-acylamidoxime intermediate undergoes an intramolecular cyclization with the elimination of water to yield the final product. This step can be promoted by heat or by using a base catalyst.[5][6]

Caption: Synthetic workflow for this compound

Detailed Experimental Methodology

Materials and Reagents:

-

Cyclobutanecarbonitrile

-

Hydroxylamine hydrochloride

-

Sodium bicarbonate

-

Methyl glycolate

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Part A: Synthesis of Cyclobutanecarboximidamide

-

To a solution of cyclobutanecarbonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium bicarbonate (1.2 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain crude cyclobutanecarboximidamide, which can be used in the next step without further purification.

Part B: Synthesis of this compound

-

Dissolve cyclobutanecarboximidamide (1.0 eq), methyl glycolate (1.1 eq), EDC (1.5 eq), and HOBt (1.5 eq) in anhydrous DMF.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the formation of the O-acylamidoxime intermediate by LC-MS.

-

Once the formation of the intermediate is complete, add TBAF (1.0 M solution in THF, 1.2 eq) dropwise to the reaction mixture.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the cyclodehydration by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Characterization (Predicted)

¹H NMR (400 MHz, CDCl₃):

-

δ 4.80-4.90 (s, 2H): Protons of the methylene group (-CH₂OH).

-

δ 3.50-3.65 (m, 1H): Methine proton of the cyclobutyl ring attached to the oxadiazole.

-

δ 2.30-2.50 (m, 4H): Methylene protons of the cyclobutyl ring.

-

δ 1.90-2.10 (m, 2H): Methylene protons of the cyclobutyl ring.

-

δ (variable): A broad singlet corresponding to the hydroxyl proton (-OH).

¹³C NMR (100 MHz, CDCl₃):

-

δ ~178: C5 of the oxadiazole ring.

-

δ ~168: C3 of the oxadiazole ring.

-

δ ~58: Methylene carbon of the methanol group (-CH₂OH).

-

δ ~35: Methine carbon of the cyclobutyl ring.

-

δ ~28 (2C): Methylene carbons of the cyclobutyl ring.

-

δ ~18: Methylene carbon of the cyclobutyl ring.

Mass Spectrometry (ESI+):

-

m/z: 155.08 [M+H]⁺, 177.06 [M+Na]⁺

Applications in Drug Discovery and Medicinal Chemistry

The 1,2,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, with numerous derivatives patented and investigated for a wide range of therapeutic applications.[7][8] These compounds are known to exhibit diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][9]

While specific patents for this compound are not prominently disclosed, its structural motifs suggest several potential areas of application:

-

Enzyme Inhibition: The 1,2,4-oxadiazole ring can act as a stable platform to orient substituents for optimal interaction with enzyme active sites. The cyclobutyl group can probe hydrophobic pockets, while the methanol group can form hydrogen bonds.

-

Receptor Modulation: As bioisosteres of amides and esters, 1,2,4-oxadiazole derivatives can mimic the binding of endogenous ligands to receptors, acting as agonists or antagonists.

-

Antiproliferative Agents: Numerous 1,2,4-oxadiazole-containing compounds have demonstrated potent anticancer activity.[9]

-

Neurological Disorders: The structural features of this compound may allow it to cross the blood-brain barrier, making it a candidate for targeting central nervous system disorders.

The versatility of the methanol group allows for the creation of prodrugs or for linking the molecule to other pharmacophores to develop multi-target-directed ligands.

Conclusion

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its straightforward synthesis from readily available starting materials, combined with the proven biological significance of the 1,2,4-oxadiazole core, makes it an attractive scaffold for further investigation in drug discovery programs. This guide provides the essential information for researchers to synthesize, characterize, and explore the potential of this promising compound.

References

- Baykov, S., et al. (2016). A Convenient and Mild Method for 1,2,4-Oxadiazole Preparation: Cyclodehydration of O-Acylamidoximes in the Superbase System MOH/DMSO. Tetrahedron Letters.

- Kumar, R., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Results in Chemistry.

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Angene Chemical. This compound|915925-42-7. [Link]

- Fouad, M. A., et al. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Journal of Medicinal Chemistry.

-

PubChem. (2-(4-amino-1,2,5-oxadiazol-3-yl)-1-cyclobutyl-1H-benzo[d]imidazol-5-yl)methanol. National Center for Biotechnology Information. [Link]

- Sharma, R. (2015). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Research & Reviews: Journal of Chemistry.

-

ResearchGate. (2020). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. [Link]

- G. Nagendra, et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules.

- Pace, A., et al. (2021). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. Future Medicinal Chemistry.

-

PubChem. N-(5-methyl-1,2,4-oxadiazol-3-yl)-9H-xanthene-9-carboxamide. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2020). Discovery of Novel Cyclobutyl Oxime Ester Derivatives Containing an α,β-Unsaturated Carbonyl Moiety as Potential Mitochondrial Toxins. [Link]

-

Research Results in Pharmacology. (2021). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. [Link]

-

PubChem. [5-(2-Cyclopentylethyl)-1,3-oxazol-4-yl]methanol. National Center for Biotechnology Information. [Link]

- Porcheddu, A., et al. (2012). A Fast and Efficient One-Pot Microwave Assisted Synthesis of 1,2,4- Oxadiazoles Variously Di-Substituted.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. angenechemical.com [angenechemical.com]

- 4. 915925-42-7|this compound|BLD Pharm [bldpharm.com]

- 5. Sci-Hub. ChemInform Abstract: A Convenient and Mild Method for 1,2,4‐Oxadiazole Preparation: Cyclodehydration of O‐Acylamidoximes in the Superbase System MOH/DMSO. / ChemInform, 2016 [sci-hub.st]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Part 1: The Strategic Combination of the 1,2,4-Oxadiazole Core and the Cyclobutyl Moiety

An In-Depth Technical Guide to the Biological Activity of 1,2,4-Oxadiazole Derivatives with a Cyclobutyl Moiety

This guide provides a detailed exploration into the synthesis, biological activity, and structure-activity relationships of a unique class of molecules: 1,2,4-oxadiazole derivatives featuring a cyclobutyl moiety. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge to explain the scientific rationale and experimental underpinnings of investigating these promising compounds.

In modern medicinal chemistry, the assembly of novel molecular architectures is driven by the strategic selection of building blocks that confer specific, advantageous properties. The combination of the 1,2,4-oxadiazole ring and the cyclobutyl group is a prime example of such a design strategy, merging a versatile heterocyclic core with a functional aliphatic scaffold.

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in drug discovery.[1][2] Its prevalence stems from several key features:

-

Bioisosteric Equivalence: It is recognized as a bioisostere for amide and ester functionalities. This allows chemists to replace metabolically labile amide or ester groups with the more stable oxadiazole ring, often improving pharmacokinetic profiles without sacrificing key binding interactions like hydrogen bonding.[3]

-

Scaffolding Potential: The 1,2,4-oxadiazole ring provides a rigid and planar linker, enabling the precise spatial orientation of various substituents to interact with biological targets.[4]

-

Broad Biological Activity: Derivatives have been shown to possess a vast spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory activities.[4][5][6]

The cyclobutyl moiety , a four-membered carbocycle, is increasingly utilized to impart favorable drug-like properties.[7] Unlike flat aromatic rings, its puckered, three-dimensional structure offers unique conformational constraints.[7][8] Key advantages of incorporating a cyclobutyl group include:

-

Improved Metabolic Stability: It can replace more metabolically vulnerable groups, such as gem-dimethyl or isopropyl moieties, blocking sites of oxidative metabolism.[4]

-

Enhanced Solubility: The introduction of sp³-rich motifs like cyclobutane can increase the fraction of sp³-hybridized carbon atoms (Fsp³) in a molecule, which often correlates with improved aqueous solubility and better clinical outcomes.[7]

-

Novel Receptor Interactions: The defined 3D geometry of the cyclobutyl ring can be exploited to achieve optimal interactions within a target's binding pocket, potentially improving potency and selectivity.[7]

The fusion of these two moieties creates a chemical class with the potential for enhanced stability, favorable pharmacokinetics, and potent, specific biological activity.

Part 2: Synthetic Pathways to Cyclobutyl-Containing 1,2,4-Oxadiazoles

The construction of the 1,2,4-oxadiazole ring is a well-established process in organic chemistry, most commonly achieved through the cyclization of an O-acylamidoxime intermediate. This intermediate is typically formed from the reaction of an amidoxime with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride.

The cyclobutyl moiety can be incorporated into the final structure through either of the primary starting materials: the amidoxime or the acylating agent. A general synthetic workflow is depicted below.

Caption: General synthetic routes to cyclobutyl-1,2,4-oxadiazoles.

Exemplary Protocol: Synthesis of a PTP1B Inhibitor

The synthesis of a 3-(indol-3-yl)-5-cyclobutyl-1,2,4-oxadiazole, a known inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B)[9], illustrates this process:

-

Amidoxime Formation: 3-Indoleacetonitrile is reacted with hydroxylamine to form (Z)-2-(1H-indol-3-yl)-N'-hydroxyacetimidamide (the aryl amidoxime).

-

Acylation: The resulting amidoxime is then reacted with cyclobutanecarbonyl chloride (the cyclobutyl acyl chloride) in a suitable solvent like pyridine or THF. This forms the key O-acylamidoxime intermediate.

-

Cyclodehydration: The intermediate is heated under reflux to induce intramolecular cyclization and dehydration, yielding the final 3-(1H-indol-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole product.[9]

Part 3: Profile of Biological Activity

Derivatives combining the 1,2,4-oxadiazole core and a cyclobutyl moiety have shown potent and specific activity across several important biological target classes, primarily as enzyme inhibitors and ion channel modulators.

Enzyme Inhibition

The rigid, well-defined structure of these compounds makes them excellent candidates for fitting into the active sites of enzymes.

Sirtuin 6 (Sirt6) Inhibition: Sirt6 is a histone deacetylase involved in DNA repair, metabolism, and inflammation. Its inhibition is being explored as a potential anti-cancer strategy. In a study aimed at developing Sirt6 inhibitors, a derivative featuring a 1,2,4-oxadiazole core and a cyclobutylcarboxamide substituent (2-CyBu ) was identified as a potent inhibitor.[2] This molecule demonstrated an IC₅₀ value of 8.2 μM, showing comparable potency to the lead compound in the series and highlighting the favorable interaction of the cyclobutyl group within the enzyme's binding pocket.[2]

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is a key negative regulator of the insulin and leptin signaling pathways, making it a high-value target for the treatment of type 2 diabetes and obesity. A series of phidianidine-inspired 1,2,4-oxadiazole derivatives were synthesized and evaluated for PTP1B inhibition.[9] The compound 3-(1H-indol-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole (14l) displayed significant inhibitory activity with an IC₅₀ value of 8.6 μM.[9] This result underscores the cyclobutyl group's effectiveness in occupying a hydrophobic pocket within the PTP1B active site.

Janus Kinase (JAK) Inhibition: JAKs are a family of tyrosine kinases crucial for cytokine signaling; their dysregulation is implicated in autoimmune diseases and cancers. Numerous patents describe azetidine and cyclobutane derivatives, including those with 1,2,4-oxadiazole components, as potent JAK inhibitors.[10][11] While specific data for a single cyclobutyl-oxadiazole molecule is often embedded within broad claims, the repeated inclusion of this structural combination points to its recognized value in achieving potent JAK inhibition.[7]

Ion Channel Modulation

SLACK (KCNT1) Potassium Channel Inhibition: SLACK channels are sodium-activated potassium channels, and gain-of-function mutations in the encoding KCNT1 gene are linked to severe forms of epilepsy. A structure-activity relationship (SAR) study of 1,2,4-oxadiazole-based SLACK inhibitors found that the scaffold was tolerant of various alicyclic groups, including a methyl cyclobutyl derivative (110 ). The successful incorporation of this group into an active series of inhibitors demonstrates its compatibility with the target and its utility in exploring the steric and electronic requirements of the channel's binding site.

Data Summary

| Compound ID | Target | Biological Activity | Source |

| 2-CyBu | Sirtuin 6 (Sirt6) | IC₅₀ = 8.2 μM | [2] |

| 14l | PTP1B | IC₅₀ = 8.6 μM | [9] |

| 110 | SLACK (KCNT1) Channel | Active Inhibitor (SAR point) | |

| (Various) | Janus Kinases (JAK) | Potent Inhibition (Patented) | [7][10] |

| (Various) | LPA Receptor | Antagonist (Patented) | [8] |

Part 4: Key Experimental Protocols

The validation of biological activity requires robust and reproducible experimental methods. Below is a representative protocol for an in vitro enzyme inhibition assay, which is a primary method for characterizing compounds like those discussed.

Protocol: In Vitro PTP1B Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the PTP1B enzyme.

Materials:

-

Recombinant human PTP1B enzyme

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Substrate: p-nitrophenyl phosphate (pNPP)

-

Test Compounds (dissolved in DMSO)

-

Positive Control Inhibitor (e.g., Oleanolic acid)

-

96-well microplate

-

Microplate reader (405 nm absorbance)

Workflow Diagram:

Caption: Workflow for an in vitro PTP1B enzyme inhibition assay.

Step-by-Step Procedure:

-

Compound Plating: Prepare serial dilutions of the test compounds in 100% DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from a high concentration (e.g., 100 μM). Add 1 μL of each dilution to the appropriate wells of a 96-well plate. Include wells for positive control (known inhibitor) and negative control (DMSO only).

-

Enzyme Addition: Dilute the PTP1B enzyme stock to the desired working concentration in cold Assay Buffer. Add 50 μL of the diluted enzyme solution to each well.

-

Pre-incubation: Gently mix the plate and pre-incubate for 10 minutes at 37°C to allow the compounds to bind to the enzyme.

-

Reaction Initiation: Prepare the pNPP substrate solution in Assay Buffer. Initiate the enzymatic reaction by adding 50 μL of the pNPP solution to all wells.

-

Reaction Incubation: Incubate the plate for 30 minutes at 37°C. The enzyme will hydrolyze pNPP, producing a yellow product (p-nitrophenol).

-

Data Acquisition: Measure the absorbance of each well at 405 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Abs_compound - Abs_blank) / (Abs_DMSO - Abs_blank))

-

Plot the % Inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic (or similar sigmoidal dose-response) curve to determine the IC₅₀ value.

-

This self-validating system, which includes positive and negative controls, ensures the reliability of the obtained potency data.

Part 5: Structure-Activity Relationship (SAR) and Future Perspectives

The available data, though from distinct target classes, allows for the formulation of preliminary SAR insights.

Caption: Key SAR insights for cyclobutyl-1,2,4-oxadiazole derivatives.

-

Necessity of the Oxadiazole Core: In the PTP1B inhibitor study, ring-opened precursors of the 1,2,4-oxadiazole compounds were found to be inactive, confirming the essential role of the heterocyclic ring as a rigid scaffold for positioning the active substituents.[9]

-

Favorable Role of the Cyclobutyl Group: The consistent achievement of low micromolar potency in multiple enzyme systems (Sirt6, PTP1B) indicates that the cyclobutyl group is highly effective at engaging with hydrophobic sub-pockets in enzyme active sites.[2][9] Its size appears to be optimal for balancing potency and maintaining favorable physicochemical properties.

-

Positional Tolerance: The cyclobutyl group has been shown to be effective when positioned at the C5 position of the oxadiazole ring (as in the PTP1B inhibitor)[9] and when attached via a linker to the core structure (as in the Sirt6 inhibitor).[2] This suggests a degree of synthetic flexibility in molecular design.

Future Perspectives: The demonstrated success of 1,2,4-oxadiazole derivatives with a cyclobutyl moiety as potent enzyme inhibitors and channel modulators provides a strong foundation for future drug discovery efforts. Further exploration should focus on:

-

Systematic SAR Studies: Synthesizing focused libraries to probe the effects of cyclobutyl ring substitution and its positioning relative to other pharmacophoric groups.

-

Expansion to Other Targets: Applying this validated structural motif to other target classes known to be modulated by 1,2,4-oxadiazoles, such as GPCRs and other kinase families.

-

Pharmacokinetic Profiling: Undertaking detailed ADME (Absorption, Distribution, Metabolism, Excretion) studies of the most potent compounds to confirm the hypothesized benefits of improved metabolic stability and solubility conferred by the cyclobutyl group.

References

-

Głuch-Lutwin, M., & Gryboś, A. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link][1]

-

Wouters, J., O'Mahony, G., & Wouters, J. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(1). [Link][7]

-

Schiedel, M., et al. (2022). Elucidating the Unconventional Binding Mode of a DNA-Encoded Library Hit Provides a Blueprint for Sirtuin 6 Inhibitor Design. Angewandte Chemie. [Link][2]

-

Google Patents. (2021). JP2021507900A - Triazole cyclohexylate as an LPA antagonist. [8]

-

Google Patents. (2009). WO2009114512A1 - Azetidine and cyclobutane derivatives as jak inhibitors. [10]

-

Qunies, A. M., et al. (2023). Design, synthesis, and biological evaluation of a novel series of 1,2,4-oxadiazole inhibitors of SLACK potassium channels: Identification of in vitro tool VU0935685. European Journal of Medicinal Chemistry, 258, 115598. [Link]

-

Scott, J. S., & O'Connell, J. (2021). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 64(22), 16371–16413. [Link][4]

-

Zhang, W., et al. (2018). Function-Oriented Synthesis of Marine Phidianidine Derivatives as Potential PTP1B Inhibitors with Specific Selectivity. Marine Drugs, 16(11), 449. [Link][9]

-

Google Patents. (2010). WO2010083283A2 - Processes for preparing jak inhibitors and related intermediate compounds. [11]

-

Kumar, A., & Bhatia, R. (2022). Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjugates. JOJ Public Health, 6(5). [Link][4]

-

Reddy, T. S., et al. (2020). Biological activity of oxadiazole and thiadiazole derivatives. Journal of the Serbian Chemical Society, 85(10), 1325-1349. [Link][6]

-

A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. (n.d.). PubMed. [Link][5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. epub.uni-bayreuth.de [epub.uni-bayreuth.de]

- 3. Building Blocks | CymitQuimica [cymitquimica.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. JP2021507900A - Triazole cyclohexylate as an LPA antagonist - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. WO2009114512A1 - Azetidine and cyclobutane derivatives as jak inhibitors - Google Patents [patents.google.com]

- 9. WO2010083283A2 - Processes for preparing jak inhibitors and related intermediate compounds - Google Patents [patents.google.com]

- 10. Design, synthesis, and biological evaluation of a novel series of 1,2,4-oxadiazole inhibitors of SLACK potassium channels: Identification of in vitro tool VU0935685 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buy Ethyl 3-cyclobutyl-1,2,4-oxadiazole-5-carboxylate | 1380300-65-1 [smolecule.com]

A Technical Guide to Unveiling Therapeutic Targets for Cyclobutyl-Oxadiazole Compounds

Abstract

The cyclobutyl-oxadiazole scaffold represents a privileged chemical structure in modern medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas, including oncology, neuroinflammation, and pain management.[1][2][3][4][5] This guide provides drug development professionals and researchers with an in-depth framework for identifying and validating the molecular targets of this promising compound class. We will delve into the established targets within the endocannabinoid system, such as Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), and explore their modulation of nicotinic acetylcholine receptors (nAChRs). Furthermore, this whitepaper furnishes detailed, field-proven protocols for contemporary target identification methodologies, including affinity-based proteomics and Drug Affinity Responsive Target Stability (DARTS), to empower the discovery of novel mechanisms of action for emerging cyclobutyl-oxadiazole candidates.

Introduction: The Therapeutic Promise of the Cyclobutyl-Oxadiazole Core

The 1,3,4-oxadiazole ring is a five-membered heterocycle that has become an indispensable anchor in drug design.[1][2][3] Its favorable physicochemical properties, such as metabolic stability, aqueous solubility, and its role as a bioisostere for amide and ester functionalities, have led to its incorporation into numerous therapeutic agents.[1][4] When combined with a cyclobutyl moiety, the resulting scaffold offers a unique three-dimensional conformation that can be exploited for highly specific interactions with biological targets. This guide focuses on the strategic approaches required to elucidate these interactions, moving from known targets to the discovery of novel therapeutic pathways.

Established and Putative Therapeutic Targets

Research has illuminated several key protein families that are potently modulated by compounds featuring the oxadiazole core, often in combination with other functionalities.

The Endocannabinoid System: FAAH and MAGL

The endocannabinoid system (ECS) is a critical regulator of neurotransmission and neuroinflammation.[6] Two of its primary enzymatic hubs, FAAH and MAGL, are considered prime therapeutic targets for neurological and inflammatory disorders.[6][7][8]

-

Fatty Acid Amide Hydrolase (FAAH): This integral membrane enzyme is the principal catabolic enzyme for the endocannabinoid anandamide (AEA).[9][10] By inhibiting FAAH, the endogenous levels of AEA are increased, enhancing its analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[6][10][11] Chiral 1,3,4-oxadiazol-2-ones have been identified as potent, selective, and slowly reversible inhibitors of FAAH, with some enantiomers showing low nanomolar efficacy.[12] FAAH inhibition has shown therapeutic potential in models of Alzheimer's disease by reducing neuroinflammation and restoring autophagy.[7][13]

-

Monoacylglycerol Lipase (MAGL): MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA).[8][14] In aggressive cancers, MAGL is often highly expressed, where it fuels a network of pro-tumorigenic signaling lipids derived from AA.[15][16] Inhibition of MAGL reduces the levels of these oncogenic lipids, thereby impairing cancer cell migration, invasion, and survival.[15][16][17] Consequently, MAGL is a significant target for cyclobutyl-oxadiazole compounds in oncology.[18][19]

Nicotinic Acetylcholine Receptors (nAChRs)

Beyond the ECS, oxadiazole-containing compounds have been developed as potent modulators of nAChRs.[20] These ligand-gated ion channels are implicated in a wide range of neurological processes, and their dysfunction is linked to disorders such as Alzheimer's disease, Parkinson's disease, and addiction.[21][22] Compounds can act as positive allosteric modulators (PAMs), enhancing the receptor's response to the endogenous agonist acetylcholine, or as negative allosteric modulators (NAMs), which reduce its activity.[21][23] The development of subtype-selective nAChR modulators is a promising avenue for treating cocaine use disorder and other neurological conditions.[22]

Strategic Framework for Novel Target Identification

For a novel cyclobutyl-oxadiazole compound emerging from a phenotypic screen, identifying its direct molecular target is paramount.[24][25] This process transforms a "hit" compound into a "lead" by elucidating its mechanism of action. Two primary strategies, affinity-based and label-free methods, are central to this endeavor.

The Target Identification Workflow

A robust target identification campaign follows a logical progression from initial hypothesis to a fully validated target. This workflow ensures that resources are directed toward the most promising protein candidates.

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijper.org [ijper.org]

- 5. jchemrev.com [jchemrev.com]

- 6. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of a Potent, Selective, and Efficacious Class of Reversible α-Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase Effective as Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. FAAH Inhibition Counteracts Neuroinflammation via Autophagy Recovery in AD Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Monoacylglycerol lipase regulates a fatty acid network that promotes cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MAGL Contributes to Aggressiveness in Cancer – Drug Discovery Opinion [drugdiscoveryopinion.com]

- 17. Monoacylglycerol lipase (MAGL) knockdown inhibits tumor cells growth in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Structurally similar allosteric modulators of α7 nicotinic acetylcholine receptors exhibit five distinct pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 25. scispace.com [scispace.com]

A Strategic Guide to the Preliminary In-Vitro Screening of (5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methanol

Foreword: The Rationale for a Targeted Approach

The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for a multitude of pharmacologically active agents.[1][2] These five-membered heterocyclic compounds are recognized for their metabolic stability and their capacity to act as bioisosteric equivalents of esters and amides, enhancing their interaction with biological targets.[2][3] Derivatives of this core have demonstrated a wide spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][4][5]

The subject of this guide, (5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methanol, is a novel entity for which specific biological data is not yet publicly available.[6] However, its structural components—the 1,2,4-oxadiazole core and a cyclobutyl moiety—suggest significant therapeutic potential. The cyclobutyl group can enhance metabolic stability and binding affinity.[7] This guide, therefore, puts forth a scientifically-grounded, tiered strategy for the initial in-vitro evaluation of this compound. We will proceed from broad-spectrum cytotoxicity screening to more focused assays targeting the most probable therapeutic areas for this chemical class.

Our approach is not a rigid set of instructions but a logical workflow designed to efficiently characterize the compound's primary biological effects and identify promising avenues for further development.

Part 1: Foundational Screening - General Cytotoxicity Assessment

The First Critical Question: Is It Tolerated by Living Cells?

Before exploring specific therapeutic activities, it is imperative to establish the compound's intrinsic cytotoxicity. This foundational step determines the concentration window for all subsequent experiments and provides an early indication of potential as an anti-proliferative agent. The MTT assay is a robust, cost-effective, and widely adopted colorimetric method for this purpose.[8][9][10] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[10][11]

Experimental Workflow: Cytotoxicity Screening

The overall process from cell preparation to data analysis is a critical path that ensures reproducibility and reliability.

Caption: General workflow for in-vitro cytotoxicity testing.

Protocol 1: MTT Assay for Cytotoxicity

-

Cell Line Selection : Begin with a diverse panel of human cancer cell lines to screen for broad anti-proliferative activity. A starting panel could include:

-

Cell Seeding : Plate cells in 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation & Treatment :

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial two-fold dilutions in culture medium to create a range of treatment concentrations (e.g., 100 µM, 50 µM, 25 µM down to ~0.1 µM).

-

Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO at the highest concentration used) and untreated control wells.

-

-

Incubation : Incubate the treated plates for 48 to 72 hours at 37°C and 5% CO₂.

-

MTT Reagent Addition : Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[9] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[11]

-

Formazan Solubilization : Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9] Gently agitate the plates for 10 minutes.

-

Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Interpretation

The results should be summarized to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit 50% of cell growth.

| Cell Line | Compound IC₅₀ (µM) after 48h | Doxorubicin IC₅₀ (µM) after 48h (Control) | Selectivity Index (SI)¹ |

| A549 | 25.4 | 0.8 | 2.1 |

| MCF-7 | 18.9 | 0.5 | 2.8 |

| HeLa | 32.1 | 1.1 | 1.6 |

| HEK293 | 53.8 | 4.5 | N/A |

¹ Selectivity Index (SI) = IC₅₀ in non-cancerous cells (HEK293) / IC₅₀ in cancer cells. A higher SI value suggests a degree of selective toxicity towards cancer cells.

Decision Point:

-

If potent cytotoxicity is observed (low µM IC₅₀ values) and selectivity towards cancer cell lines is evident (SI > 2), the compound warrants further investigation as a potential anti-cancer agent.

-

If cytotoxicity is low (high µM or no activity), the compound is a candidate for screening in other therapeutic areas at non-toxic concentrations.

Part 2: Tiered Screening for Targeted Biological Activity

Based on the extensive literature on oxadiazole derivatives, the most promising secondary screening targets are anti-inflammatory and antimicrobial activities.[2][4][5][18]

A. Anti-Inflammatory Potential: COX and LOX Enzyme Inhibition

The Mechanistic Rationale: Inflammation is a complex biological response where cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are key enzymes in the arachidonic acid cascade, producing pro-inflammatory prostaglandins and leukotrienes, respectively.[19] Inhibition of these enzymes is a common strategy for developing anti-inflammatory drugs.[19][20] Many oxadiazole-containing compounds have been evaluated as COX/LOX inhibitors.[4][21]

Caption: Targeted inhibition of the arachidonic acid pathway.

Protocol 2: In-Vitro COX-1/COX-2 and 5-LOX Inhibition Assays

Commercially available colorimetric or fluorescent inhibitor screening kits are the most efficient method for this evaluation.[20][21][22]

-

Assay Principle : These assays measure the peroxidase activity of COX or the production of leukotrienes by 5-LOX. The reduction in signal in the presence of the test compound indicates inhibition.

-

Compound Concentration : The compound should be tested at a non-cytotoxic concentration determined from the MTT assay (e.g., 10 µM or 50 µM).

-

Procedure : Follow the manufacturer's protocol for the selected screening kit (e.g., Cayman Chemical, Abcam).[20][22] This typically involves:

-

Adding the enzyme (COX-1, COX-2, or 5-LOX), heme, and buffer to a 96-well plate.

-

Adding the test compound or a known inhibitor (e.g., Celecoxib for COX-2, Zileuton for 5-LOX) as a positive control.[22]

-

Initiating the reaction by adding arachidonic acid.

-

Incubating for a specified time (e.g., 10 minutes).

-

Measuring the absorbance or fluorescence with a plate reader.

-

-

Data Analysis : Calculate the percentage of enzyme inhibition relative to the vehicle control.

Data Presentation: Enzyme Inhibition

| Target Enzyme | % Inhibition at 50 µM | Celecoxib % Inhibition (Control) | Zileuton % Inhibition (Control) |

| COX-1 | 15.2% | 45.1% | N/A |

| COX-2 | 68.5% | 92.5% | N/A |

| 5-LOX | 42.8% | N/A | 88.9% |

Interpretation: Significant inhibition (>50%) of COX-2 and/or 5-LOX suggests the compound has anti-inflammatory potential and warrants further dose-response studies to determine IC₅₀ values. A lower inhibition of COX-1 relative to COX-2 is desirable as it may predict a better gastrointestinal safety profile.

B. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

The Scientific Context: The rise of antimicrobial resistance necessitates the discovery of new chemical entities to combat pathogenic microorganisms.[23] The oxadiazole nucleus is a common feature in many compounds exhibiting potent antibacterial and antifungal properties.[5][7] Therefore, screening this compound against a panel of clinically relevant pathogens is a logical step.

Protocol 3: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][24][25]

-

Microorganism Panel :

-

Gram-positive bacteria : Staphylococcus aureus (e.g., ATCC 29213)

-

Gram-negative bacteria : Escherichia coli (e.g., ATCC 25922)

-

Fungus : Candida albicans (e.g., ATCC 90028)

-

-

Inoculum Preparation : Grow microbial cultures overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the cultures to achieve a standardized final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.[7]

-

Compound Dilution : In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in the appropriate broth, typically ranging from 128 µg/mL down to 0.25 µg/mL.

-

Inoculation and Incubation : Inoculate each well with the standardized microbial suspension. Include a positive control (microbes, no compound) and a negative control (broth only). Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 30°C for 48 hours for fungi.

-

MIC Determination : The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Data Presentation: Antimicrobial Activity

| Microorganism | MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |

| S. aureus | 16 | 0.5 | N/A |

| E. coli | >128 | 0.015 | N/A |

| C. albicans | 32 | N/A | 1 |

Interpretation: A low MIC value indicates potent antimicrobial activity. In this hypothetical example, the compound shows moderate activity against S. aureus and C. albicans but is inactive against E. coli. These findings would guide further optimization and spectrum-of-activity studies.

Conclusion and Strategic Outlook

This technical guide outlines a logical, tiered approach for the preliminary in-vitro screening of this compound. By initiating with broad cytotoxicity profiling and progressing to targeted assays based on the well-documented potential of the 1,2,4-oxadiazole scaffold, researchers can efficiently and cost-effectively gather the critical data needed to make informed decisions. The results from this screening cascade will illuminate the most promising therapeutic direction for this novel compound, paving the way for more advanced pre-clinical development.

References

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.

-

Crown Bioscience. (n.d.). Cell Line Panels. Retrieved January 20, 2026, from [Link]

-

Reaction Biology. (n.d.). ProLiFiler™ Cancer Cell Panel Screening Service. Retrieved January 20, 2026, from [Link]

-

Wikipedia. (n.d.). Antibiotic sensitivity testing. Retrieved January 20, 2026, from [Link]

-

World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved January 20, 2026, from [Link]

-

Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases, 49(11), 1749–1755. [Link]

-

Kumar, K. A., et al. (2012). 1,2,4-Oxadiazoles: A potential pharmacological agents-An overview. Research Journal of Pharmacy and Technology, 5(12), 1490-1497. [Link]

-

INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved January 20, 2026, from [Link]

-

Pharmaron. (n.d.). Cancer Cell Panel Screening. Retrieved January 20, 2026, from [Link]

-

Kumar, K. A., et al. (2012). 1,2,4-Oxadiazoles: A potential pharmacological agents-an overview. Research Journal of Pharmacy and Technology. [Link]

-

Kamal, A., et al. (2015). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. Bioorganic & Medicinal Chemistry Letters, 25(1), 103-109. [Link]

-

ICE Bioscience. (n.d.). Cancer Cell Panel Screening. Retrieved January 20, 2026, from [Link]

-

Kumar, S., et al. (2023). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. World Journal of Pharmaceutical Research, 12(15), 1058-1073. [Link]

-

Hendawy, O. M. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archiv der Pharmazie, 355(7), e2200045. [Link]

-

Angene Chemical. (n.d.). This compound. Retrieved January 20, 2026, from [Link]

-

Wang, Y., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of the Iranian Chemical Society, 19(1), 1-13. [Link]

-

Rouzer, C. A., & Marnett, L. J. (2011). In vitro assays for cyclooxygenase activity and inhibitor characterization. Current protocols in pharmacology, Chapter 7, Unit7.1. [Link]

-

Pinheiro, D. P., et al. (2023). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules, 28(14), 5438. [Link]

-

Ashour, A. A., & El-Baky, R. M. A. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Chemical Education, 90(11), 1504-1507. [Link]

-

Sztanke, K., et al. (2021). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. Molecules, 26(17), 5152. [Link]

-

Ullah, H., et al. (2019). In Vitro and in Vivo Antidiabetics Study of New Oxadiazole Derivatives Along with Molecular Docking Study. Journal of Biomolecular Structure and Dynamics, 37(13), 3467-3479. [Link]

-

Kamal, A., et al. (2016). Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. Pure and Applied Chemistry, 88(6), 567-579. [Link]

-

Ghosh, S., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 8(4), 1603-1611. [Link]

-

Ghosh, S., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]

-

Chen, Y., et al. (2023). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Molecules, 28(23), 7794. [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 20, 2026, from [Link]

-

Kumar, A., et al. (2023). Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies. Scientific Reports, 13(1), 8563. [Link]

-

ResearchGate. (n.d.). In vitro COX-1, COX-2 and 5-LOX enzymes' inhibition results for.... Retrieved January 20, 2026, from [Link]

-

Głowacka, J., & Wujec, M. (2021). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 26(21), 6436. [Link]

-

Indian Journal of Heterocyclic Chemistry. (2013). SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4- OXADIAZOLES. Retrieved January 20, 2026, from [Link]

-

Research Article. (2024). Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Retrieved January 20, 2026, from [Link]

-

Neda, I., et al. (n.d.). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. Retrieved January 20, 2026, from [Link]

-

Shukla, C., & Srivastava, S. (2015). BIOLOGICALLY ACTIVE OXADIAZOLE. Journal of Drug Delivery and Therapeutics, 5(6), 1-6. [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C7H10N2O2 | CID 28064201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijprajournal.com [ijprajournal.com]

- 10. researchgate.net [researchgate.net]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. crownbio.com [crownbio.com]

- 14. reactionbiology.com [reactionbiology.com]

- 15. pharmaron.com [pharmaron.com]

- 16. wuxibiology.com [wuxibiology.com]

- 17. Cell panel screening services_Cell Line Panel Screening_Cell Line Panel - ICECP™ 170 Panel & Custom Studies - ICE Bioscience [en.ice-biosci.com]

- 18. jddtonline.info [jddtonline.info]

- 19. jddtonline.info [jddtonline.info]

- 20. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. woah.org [woah.org]

- 24. mdpi.com [mdpi.com]

- 25. integra-biosciences.com [integra-biosciences.com]

The 1,2,4-Oxadiazole Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationships in Drug Discovery

Introduction: The Ascendance of the 1,2,4-Oxadiazole Core in Medicinal Chemistry

The five-membered 1,2,4-oxadiazole ring has emerged from relative obscurity to become a privileged scaffold in modern drug discovery.[1][2] This ascent is largely attributable to its unique physicochemical properties, including its role as a bioisosteric replacement for ester and amide functionalities, which can enhance metabolic stability and improve pharmacokinetic profiles.[3][4] The inherent electronic characteristics of the 1,2,4-oxadiazole ring, being an electron-poor azole, and its capacity for hydrogen bonding contribute to its versatility as a pharmacophore.[5] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of 1,2,4-oxadiazole analogs, offering insights for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics. We will delve into the synthetic strategies for library generation, dissect the nuanced effects of substituent modifications on a range of biological targets, and provide detailed experimental protocols to empower further research and development.

Synthetic Strategies: Building the 1,2,4-Oxadiazole Library

The generation of a diverse library of 1,2,4-oxadiazole analogs is fundamental to any SAR campaign. The most prevalent and versatile synthetic route involves the cyclization of an amidoxime with a carboxylic acid derivative. This approach allows for the introduction of a wide array of substituents at the C3 and C5 positions of the oxadiazole ring, which is crucial for exploring the chemical space and optimizing biological activity.

General Synthetic Workflow

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles typically proceeds through a two-step sequence: formation of an O-acyl amidoxime intermediate followed by cyclodehydration. However, one-pot procedures have also been developed to streamline this process.[6][7]

Caption: General workflow for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.

Detailed Experimental Protocol: Synthesis of a 3,5-Disubstituted 1,2,4-Oxadiazole

This protocol provides a representative method for the synthesis of a 3,5-disubstituted 1,2,4-oxadiazole, which can be adapted for the creation of a diverse analog library.

Step 1: Synthesis of the Amidoxime Intermediate

-

To a solution of the starting nitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and a base such as sodium bicarbonate (2.0 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo to yield the crude amidoxime, which can often be used in the next step without further purification.

Step 2: Acylation and Cyclization to the 1,2,4-Oxadiazole

-

Dissolve the amidoxime (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Add the desired carboxylic acid (1.1 eq), a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq), and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Heat the reaction mixture to 80-100 °C for 2-4 hours to effect cyclodehydration.

-

Monitor the formation of the 1,2,4-oxadiazole by TLC.

-

After cooling, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted 1,2,4-oxadiazole.

Structure-Activity Relationships (SAR) Across Therapeutic Areas

The true power of the 1,2,4-oxadiazole scaffold lies in the ability to fine-tune its biological activity through strategic substitution at the C3 and C5 positions. The following sections explore the SAR of 1,2,4-oxadiazole analogs in several key therapeutic areas.

Anticancer Activity

1,2,4-oxadiazole derivatives have demonstrated significant potential as anticancer agents, with activities ranging from cytotoxicity against various cancer cell lines to specific enzyme inhibition.[8][9]

1. Epidermal Growth Factor Receptor (EGFR) Inhibition:

A number of 1,2,4-oxadiazole-based compounds have been identified as inhibitors of EGFR, a tyrosine kinase often overexpressed in cancer. The general pharmacophore for these inhibitors often consists of a 1,2,4-oxadiazole core linking a recognition moiety that binds to the hinge region of the ATP-binding site and a solubilizing group.

Caption: Simplified EGFR signaling pathway and the point of intervention for 1,2,4-oxadiazole inhibitors.

SAR Insights for EGFR Inhibitors:

-

C3-Substituent: Aromatic or heteroaromatic rings at the C3 position are often crucial for interacting with the adenine region of the ATP binding pocket.

-

C5-Substituent: The substituent at the C5 position can be varied to modulate solubility and pharmacokinetic properties. For instance, linking a solubilizing group like a morpholine or piperazine ring can improve aqueous solubility.

Table 1: SAR of 1,2,4-Oxadiazole Analogs as EGFR Inhibitors

| Compound | R1 (C3-substituent) | R2 (C5-substituent) | IC50 (µM) on A549 cells |

| 1a | 4-Anilinophenyl | 4-Morpholinophenyl | 0.52 |

| 1b | 4-Anilinophenyl | 4-(N-methylpiperazinyl)phenyl | 0.38 |

| 1c | 3-Ethynyl-4-anilinophenyl | 4-Morpholinophenyl | 0.15 |

| 1d | 4-Anilinophenyl | Pyridin-4-yl | 1.2 |

(Note: Data is representative and compiled from various sources for illustrative purposes.)

2. Caspase Activation and Apoptosis Induction:

Certain 3,5-diaryl-1,2,4-oxadiazoles have been shown to induce apoptosis in cancer cells through the activation of caspases, which are key executioners of programmed cell death.

Caption: Simplified intrinsic apoptosis pathway showing caspase activation induced by 1,2,4-oxadiazole analogs.[9][10][11][12]

SAR Insights for Apoptosis Inducers:

-

Electron-withdrawing groups on the aryl rings at C3 and C5, such as nitro or trifluoromethyl groups, have been shown to enhance pro-apoptotic activity.[1]

-

The relative positioning of substituents on the aryl rings can significantly impact potency.

Antibacterial Activity

The emergence of antibiotic-resistant bacteria has spurred the search for novel antibacterial agents. The 1,2,4-oxadiazole scaffold has yielded compounds with potent activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[13][14][15][16]

SAR Insights for Antibacterial Agents:

-

A common structural motif for antibacterial 1,2,4-oxadiazoles includes a multi-ring system.[13]

-

A hydrogen-bond donor in one of the aromatic rings is often necessary for activity.[13]

-

Modifications to the linker between the aromatic rings can be tolerated, with oxygen being a favorable atom.[13]

Neuroprotective and CNS-active Agents

1,2,4-oxadiazole derivatives have also been explored for their potential in treating central nervous system (CNS) disorders.

1. Muscarinic Receptor Agonists:

Analogs of 1,2,4-oxadiazole have been synthesized as potent and efficacious agonists of muscarinic receptors, which are implicated in cognitive function.[1][2][8][14][17] The SAR for these compounds is highly dependent on the nature of the cationic head group and its spatial relationship to the oxadiazole core.[1][14]

2. Sphingosine-1-Phosphate (S1P) Receptor Agonists:

S1P receptor modulators are of interest for the treatment of autoimmune diseases like multiple sclerosis. 1,2,4-oxadiazole-based compounds have been developed as potent and selective S1P1 receptor agonists.[4][18] The SAR studies for these analogs focus on optimizing the terminal benzene ring substitutions to achieve high potency and selectivity against other S1P receptor subtypes.[18]

Key Experimental Protocols for Biological Evaluation

To establish a robust SAR, reliable and reproducible biological assays are essential. The following are detailed protocols for two fundamental assays used in the evaluation of 1,2,4-oxadiazole analogs.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[5][17][19][20]

Materials:

-

96-well microtiter plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

1,2,4-oxadiazole analog stock solutions (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the 1,2,4-oxadiazole analogs in culture medium. Add 100 µL of the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antibacterial agent.[21][22][23][24][25]

Materials:

-

96-well microtiter plates

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

1,2,4-oxadiazole analog stock solutions (in DMSO)

-

Bacterial inoculum standardized to 0.5 McFarland

-

Microplate reader or visual inspection

Procedure:

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the 1,2,4-oxadiazole analogs in CAMHB to achieve a final volume of 50 µL per well.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion and Future Perspectives

The 1,2,4-oxadiazole scaffold has proven to be a remarkably versatile and fruitful starting point for the development of novel therapeutic agents across a wide spectrum of diseases. The ability to readily synthesize a diverse range of analogs and the profound impact of substituent modifications on biological activity underscore the importance of continued SAR exploration. Future research will likely focus on leveraging computational methods to guide the design of more potent and selective 1,2,4-oxadiazole derivatives, as well as on exploring novel biological targets for this privileged heterocycle. A deeper understanding of the pharmacokinetic and toxicological profiles of these compounds will be crucial for their successful translation into clinical candidates. The insights and protocols provided in this guide are intended to serve as a valuable resource for the scientific community, fostering further innovation in the exciting field of 1,2,4-oxadiazole-based drug discovery.

References

A comprehensive list of references is available upon request. For the purpose of this guide, citations have been included in-text to support key claims. The following is a sample of the types of sources consulted:

-

Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. (n.d.). Research J. Pharm. and Tech. Retrieved January 20, 2026, from [Link]

-

Identification and Structure-Activity Relationship (SAR) of potent and selective oxadiazole-based agonists of sphingosine-1-phosphate receptor (S1P1). (2018). European Journal of Medicinal Chemistry. [Link]

-

Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Schematic model of apoptotic caspase activation pathway with positive feedback. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. (1990). Journal of Medicinal Chemistry. [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives. (2022). Applied Microbiology and Biotechnology. [Link]

-

MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved January 20, 2026, from [Link]

-

Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments. [Link]

-

Muscarinic cholinergic agonists and antagonists of the 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine type. Synthesis and structure-activity relationships. (1987). Journal of Medicinal Chemistry. [Link]

-

(PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2023). ResearchGate. [Link]

-

Schematic presentation of EGFR signaling pathway. EGFR signaling.... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. (2021). BMC Chemistry. [Link]

-

Discovery of Novel 1,2,4-Oxadiazole Derivatives as Potent Caspase-3 Activator for Cancer Treatment. (2021). Pharmaceuticals. [Link]

-

A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. (2022). Medicinal Chemistry Research. [Link]

-

Caspase Activation Pathways: an Overview. (2009). Holland-Frei Cancer Medicine. 8th edition.. [Link]

-

MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved January 20, 2026, from [Link]

-

Activation of Caspases || Apoptosis I || 4K Animation. (2024). YouTube. [Link]

-

Caspase-3 activation via the intrinsic and extrinsic apoptotic.... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved January 20, 2026, from [Link]

-

Synthesis of 1,2,4-oxadiazoles. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

-

Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies. (2022). Journal of Medicinal Chemistry. [Link]

-

Epidermal growth factor receptor. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

-

Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. Retrieved January 20, 2026, from [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020). Pharmaceuticals. [Link]

-

The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). (2010). Chemical Reviews. [Link]

-

EGF/EGFR signaling pathway. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Potent and Selective Agonists of Sphingosine-1-Phosphate 1 (S1P1): The Discovery and SAR of a Novel Isoxazole Based Series. (2012). Journal of Medicinal Chemistry. [Link]

-

Synthesis of 3,5‐disubstituted‐1,2,4‐oxadiazoles by Baykov et al.. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Discovery and SAR study of highly selective and potent 1,2,4-oxadiazole-based S1PR1 agonists. (2018). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Optimization of the synthesis of 3,5-substituted-1,2,4-oxadiazoles. (2020). ResearchGate. [Link]

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2021). Molecules. [Link]

-

Structure−Activity Relationships of α-Ketooxazole Inhibitors of Fatty Acid Amide Hydrolase. (2007). Journal of Medicinal Chemistry. [Link]

-

Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

-

Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. (2020). Research Journal of Pharmacy and Technology. [Link]

-

Design, synthesis, and structure–activity relationships of 1,3,4-oxadiazol-2(3H)-ones as novel FAAH inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Structure-activity relationship for the oxadiazole class of antibiotics. (2015). Journal of Medicinal Chemistry. [Link]

Sources

- 1. Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Pharmacophore-based design of novel oxadiazoles as selective sphingosine-1-phosphate (S1P) receptor agonists with in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]

- 10. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Muscarinic cholinergic agonists and antagonists of the 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine type. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure-activity relationship for the oxadiazole class of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 18. Identification and Structure-Activity Relationship (SAR) of potent and selective oxadiazole-based agonists of sphingosine-1-phosphate receptor (S1P1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 20. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]